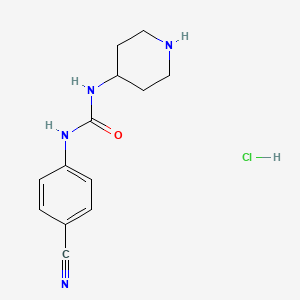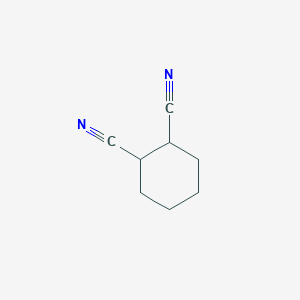
5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles like alkyl halides . Major products formed from these reactions include amino derivatives and substituted piperidine compounds .
Scientific Research Applications
5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acid is used in various scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to 5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acid include:
5-Nitro-2-(4-Methylpiperidin-1-yl)benzoic acid: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
5-Nitro-2-(3-Phenylpropylamino)benzoic acid: This compound has a phenylpropylamino group instead of a piperidine ring, which may result in different chemical properties and biological activities.
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-3-2-6-14(8-9)12-5-4-10(15(18)19)7-11(12)13(16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEMYWHGIQIVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918154 |
Source


|
| Record name | 2-(3-Methylpiperidin-1-yl)-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-72-4 |
Source


|
| Record name | 2-(3-Methylpiperidin-1-yl)-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2489506.png)



![4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2489513.png)
![4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2489516.png)

![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)

![1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B2489523.png)
![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2489525.png)
